Cas no 941879-09-0 (N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide)

N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
- Benzamide, N-(5,6-dihydro-4H-cyclopent[c]isoxazol-3-yl)-4-(1-pyrrolidinylsulfonyl)-
- N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
- 941879-09-0
- AKOS024646857
- N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- F2413-0027
- N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
-
- Inchi: 1S/C17H19N3O4S/c21-16(18-17-14-4-3-5-15(14)19-24-17)12-6-8-13(9-7-12)25(22,23)20-10-1-2-11-20/h6-9H,1-5,10-11H2,(H,18,21)
- InChI Key: ZIJVFTKZJGHDTL-UHFFFAOYSA-N
- SMILES: C(NC1ON=C2CCCC2=1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 361.10962727g/mol
- Monoisotopic Mass: 361.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.439±0.06 g/cm3(Predicted)
- pka: 11.02±0.20(Predicted)
N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2413-0027-4mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-5mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-20μmol |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-20mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-1mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-30mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-40mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-75mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-100mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2413-0027-3mg |
N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide |
941879-09-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
Recent Advances in the Study of N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide (CAS: 941879-09-0)
The compound N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide (CAS: 941879-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The structural uniqueness of the cyclopentoxazole moiety coupled with the pyrrolidine sulfonyl group has been shown to enhance binding affinity and selectivity towards target proteins. Computational docking studies and in vitro assays have provided preliminary evidence of its efficacy in modulating key signaling cascades.
One of the most notable advancements is the optimization of synthetic routes for N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide, which has improved yield and purity. Researchers have employed innovative catalytic systems and green chemistry principles to streamline production, making it more feasible for large-scale applications. These developments are critical for advancing preclinical studies and potential clinical trials.
In terms of biological evaluation, recent in vivo models have demonstrated the compound's ability to attenuate disease progression in conditions such as rheumatoid arthritis and certain types of cancer. Mechanistic studies suggest that its activity is mediated through the inhibition of pro-inflammatory cytokines and the suppression of tumor cell proliferation. These findings position the compound as a promising candidate for further drug development.
Despite these promising results, challenges remain in understanding the compound's pharmacokinetics and potential off-target effects. Ongoing research is focused on addressing these gaps through advanced analytical techniques and comprehensive toxicity studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into therapeutic applications.
In conclusion, N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide (CAS: 941879-09-0) represents a significant advancement in the search for novel bioactive molecules. Its unique chemical structure and demonstrated biological activity make it a valuable subject for continued investigation. Future research should prioritize elucidating its full therapeutic potential and addressing any limitations to facilitate its progression into clinical use.
941879-09-0 (N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide) Related Products
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)



